2-(2,5-dichlorothiophene-3-amido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a thieno[2,3-c]pyridine derivative with a 2,5-dichlorothiophene-3-amido substituent and an ethyl group at position 4. Its molecular structure combines a bicyclic thienopyridine core with functionalized aromatic and aliphatic groups, making it a candidate for pharmacological studies, particularly in kinase inhibition or antimicrobial applications. The hydrochloride salt enhances solubility for in vitro or in vivo testing.
Properties
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2S2.ClH/c1-2-20-4-3-7-9(6-20)23-15(11(7)13(18)21)19-14(22)8-5-10(16)24-12(8)17;/h5H,2-4,6H2,1H3,(H2,18,21)(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBGDVRQALEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(SC(=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,5-Dichlorothiophene-3-amido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and possible therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of thieno[2,3-c]pyridine derivatives. Its molecular formula and weight are approximately and 336.22 g/mol respectively. The synthesis typically involves multi-step organic reactions that require careful control over conditions to ensure high yields and purity. Key reagents often include triethylamine and sodium hydroxide to facilitate reactions under optimal pH conditions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. For example:
- In vitro Studies : Compounds similar to 2-(2,5-dichlorothiophene-3-amido)-6-ethyl have shown high potency against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.000015 to 0.007 µg/mL . These results suggest a promising application in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has also been highlighted in several studies:
- Cell Line Studies : In vitro assays demonstrated that derivatives of thieno[2,3-c]pyridine can inhibit the growth of various cancer cell lines. For instance, compounds tested against MCF-7 breast cancer cells exhibited IC50 values between 1.6 to 2.8 µM, indicating effective growth inhibition without significant cytotoxicity towards normal cells .
The mechanism through which 2-(2,5-dichlorothiophene-3-amido)-6-ethyl exerts its biological effects is believed to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes involved in cancer progression and microbial resistance pathways. For example, some derivatives act as inhibitors of DNA gyrase, a target in bacterial DNA replication .
- Receptor Interaction : The compound’s structure allows it to interact with specific biological targets such as kinases and other proteins involved in cellular signaling pathways. Techniques like molecular docking simulations can elucidate these interactions further.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a related thieno[2,3-c]pyridine derivative against a panel of bacterial strains. Results indicated that it was more effective than standard antibiotics at low concentrations.
- Antitumor Properties : In another investigation involving the MCF-7 cell line, a derivative showed significant growth inhibition compared to controls with IC50 values indicating strong potential for development as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
The thieno[2,3-c]pyridine scaffold is shared with Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS 193537-14-3, ). Key differences include:
- Position 6 : The target compound features an ethyl group, while the analog has a Boc-protected amine. Ethyl groups may enhance lipophilicity and membrane permeability compared to polar Boc-protected amines.
- Position 3 : The target compound’s carboxamide group contrasts with the analog’s ester moiety. Carboxamides generally exhibit greater metabolic stability than esters, which are prone to hydrolysis .
Physicochemical Properties (Hypothetical Comparison)
Research Implications and Gaps
- Its dichlorothiophene moiety may confer antimicrobial or kinase-inhibitory properties, as seen in structurally related thiophene-amido compounds.
- Safety Profile : The ethyl and carboxamide groups may reduce toxicity compared to esters (e.g., ’s analog), but chlorine atoms necessitate careful toxicity screening.
Preparation Methods
Cyclization Strategies for Thienopyridine Formation
The thieno[2,3-c]pyridine system is constructed via acid-mediated cyclization, as demonstrated in US Patent 3,969,358. For the 6-ethyl variant, the process involves:
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Starting Material : N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide, where R = ethyl.
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Cyclization : Treatment with concentrated HCl in dioxane at 80–90°C for 4–6 hours induces ring closure.
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Workup : Neutralization with aqueous Na₂CO₃ yields the free base (Equation 1):
Key Parameters :
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Acid Choice : HCl > H₂SO₄ due to fewer side reactions.
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Solvent : Dioxane or ethanol maximizes yield (75–82%).
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Temperature : 80°C optimal for ethyl-substituted derivatives.
Functionalization of the Thienopyridine Core
Carboxamide Installation at Position 3
The 3-carboxamide group is introduced via:
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Nitration : Treat the thienopyridine core with HNO₃/H₂SO₄ at 0–5°C to install a nitro group at position 3.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
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Carboxamide Formation : React with trichloroacetyl chloride followed by hydrolysis (NaOH, 70°C).
Spectroscopic Validation :
Amide Coupling with 2,5-Dichlorothiophene-3-carboxylic Acid
The 2,5-dichlorothiophene-3-amido group is appended via EDC/HOBt-mediated coupling:
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Activation : Mix 2,5-dichlorothiophene-3-carboxylic acid with EDC (1.2 eq) and HOBt (1 eq) in DMF.
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Coupling : Add thienopyridine-3-carboxamide free base, stir at 25°C for 12 h (Yield: 68%).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 68% |
Hydrochloride Salt Formation
Protonation and Crystallization
The final hydrochloride salt is prepared by:
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Acid Treatment : Dissolve the free base in anhydrous ethanol, add HCl (gas or 4M in dioxane).
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Crystallization : Cool to 4°C, filter, and wash with cold ethyl acetate (Yield: 92%).
Analytical Data :
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
| Step | Yield | Cost Drivers |
|---|---|---|
| Cyclization | 82% | HCl consumption |
| Carboxamide | 65% | Pd-C catalyst |
| Amide Coupling | 68% | EDC/HOBt reagents |
| Salt Formation | 92% | Ethanol purity |
Optimization Opportunities :
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Replace EDC/HOBt with cheaper coupling agents (e.g., DCC).
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Use flow chemistry for cyclization to improve reproducibility.
Challenges and Limitations
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Regioselectivity : Competing cyclization to thieno[3,2-c]pyridine isomers requires strict temperature control.
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Nitro Reduction Over-reduction : Catalytic hydrogenation may yield undesired byproducts; Na₂S₂O₄ reduction offers better selectivity.
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Ethyl Group Stability : Acidic conditions during cyclization risk elimination; using bulky solvents (e.g., tert-butanol) mitigates this .
Q & A
Q. What advanced methods can differentiate polymorphic forms of the hydrochloride salt?
- Characterization :
- PXRD : Compare diffraction patterns (e.g., Form I vs. Form II peaks at 2θ = 12.5° and 15.3°).
- DSC : Identify melting endotherms (∆H differences >5 J/g indicate polymorphism).
- Case study : Ethyl 5-(2-chlorophenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibited two polymorphs with 20% solubility variation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
